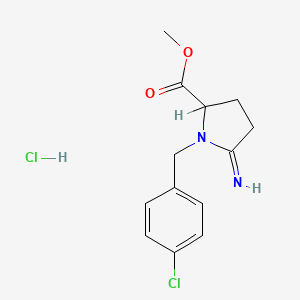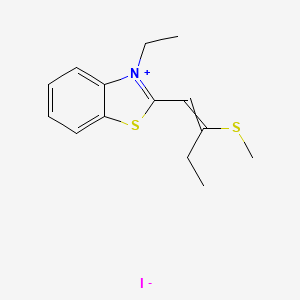
3-Ethyl-2-(2-methylsulfanylbut-1-enyl)-1,3-benzothiazol-3-ium;iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-(2-methylsulfanylbut-1-enyl)-1,3-benzothiazol-3-ium;iodide is a complex organic compound that belongs to the class of benzothiazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a benzothiazole ring, an ethyl group, and a methylsulfanylbutenyl side chain, contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(2-methylsulfanylbut-1-enyl)-1,3-benzothiazol-3-ium;iodide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Methylsulfanylbutenyl Side Chain: This step involves the reaction of the benzothiazole derivative with a suitable methylsulfanylbutenyl precursor under basic or catalytic conditions.
Formation of the Iodide Salt: The final step involves the quaternization of the nitrogen atom in the benzothiazole ring with an iodide source, such as methyl iodide, to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-Ethyl-2-(2-methylsulfanylbut-1-enyl)-1,3-benzothiazol-3-ium;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thioether or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the side chain, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and amines.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
3-Ethyl-2-(2-methylsulfanylbut-1-enyl)-1,3-benzothiazol-3-ium;iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and diagnostic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Ethyl-2-(2-methylsulfanylbut-1-enyl)-1,3-benzothiazol-3-ium;iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-Methylbenzothiazole: A simpler benzothiazole derivative with similar chemical properties but lacking the ethyl and methylsulfanylbutenyl groups.
Benzothiazolium Salts: A class of compounds with a benzothiazole ring and various substituents, including alkyl, aryl, and heteroaryl groups.
Uniqueness
3-Ethyl-2-(2-methylsulfanylbut-1-enyl)-1,3-benzothiazol-3-ium;iodide is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity
特性
CAS番号 |
63870-43-9 |
|---|---|
分子式 |
C14H18INS2 |
分子量 |
391.3 g/mol |
IUPAC名 |
3-ethyl-2-(2-methylsulfanylbut-1-enyl)-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C14H18NS2.HI/c1-4-11(16-3)10-14-15(5-2)12-8-6-7-9-13(12)17-14;/h6-10H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
VRUKJBQALZCTDX-UHFFFAOYSA-M |
異性体SMILES |
CC/C(=C/C1=[N+](C2=CC=CC=C2S1)CC)/SC.[I-] |
正規SMILES |
CCC(=CC1=[N+](C2=CC=CC=C2S1)CC)SC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


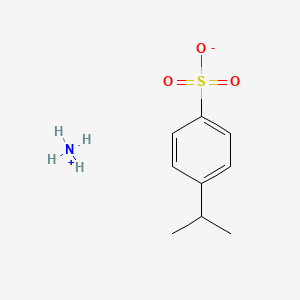
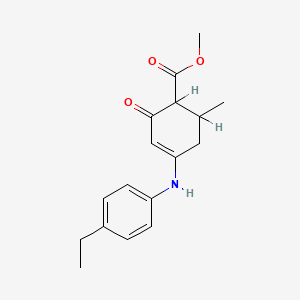

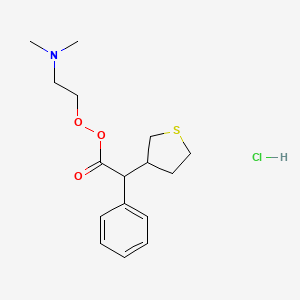
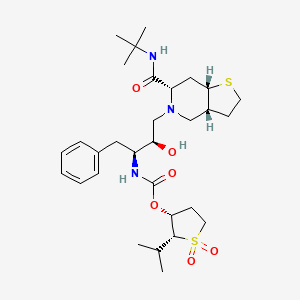


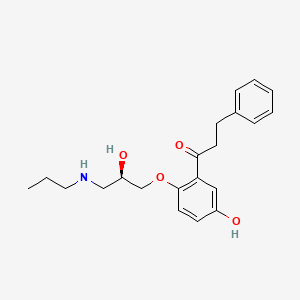

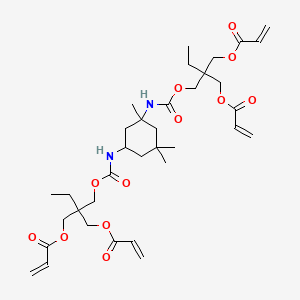

![3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B12750031.png)
